N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry due to their diverse set of properties . The presence of the pyridazinyl and phenyl groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinyl ring, a phenyl ring, and a sulfonamide group . These groups could potentially interact with each other and with the solvent, affecting the compound’s properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . Sulfonamides are generally soluble in organic solvents and have relatively high melting points .Scientific Research Applications
Enzyme Inhibitory Potential
- Sulfonamides containing benzodioxane and acetamide moieties, similar in structure to the specified compound, have shown significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. The in silico molecular docking results corroborate these findings (Abbasi et al., 2019).
Biological Screening and Molecular Docking
- Ethylated sulfonamides with 1,4-benzodioxane moiety have been synthesized and screened for their inhibitory potential against various enzymes and bacterial strains. These compounds showed good inhibitory activity against lipoxygenase and moderate activity against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. They also exhibited antibacterial properties (Irshad et al., 2016).
Antibacterial Potential
- Research on N-substituted sulfonamides with benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Interaction with Bovine Serum Albumin
- Studies on sulfonamide derivatives’ interaction with bovine serum albumin showed that these compounds can effectively quench the intrinsic fluorescence of BSA through a static quenching process. The interaction involves hydrogen bonding, van der Waal's forces, and hydrophobic forces (Zhang et al., 2015).
Electrophysiological Activity
- N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally related to the specified compound, have shown promising cardiac electrophysiological activity, indicating potential use as selective class III agents (Morgan et al., 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
Pyridazine derivatives have been known to interact with their targets in a variety of ways, leading to their diverse pharmacological effects . For instance, some pyridazine derivatives have been shown to inhibit PDE-III, leading to enhanced inotropic and vasodilator properties .
Biochemical Pathways
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-2-30(24,25)20-10-8-17(21-22-20)14-3-5-15(6-4-14)23-31(26,27)16-7-9-18-19(13-16)29-12-11-28-18/h3-10,13,23H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQHFUJIXHWPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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